5-Benzyl-2-méthoxybenzaldéhyde

Vue d'ensemble

Description

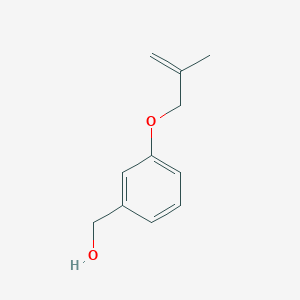

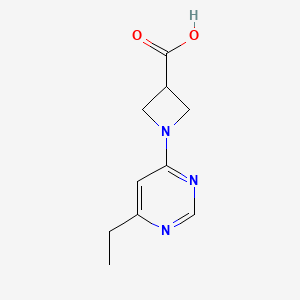

5-Benzyl-2-methoxybenzaldehyde, also known as benzyl vanillin, is a versatile compound. It has a molecular weight of 226.27 . The IUPAC name for this compound is 5-benzyl-2-methoxybenzaldehyde .

Molecular Structure Analysis

The InChI code for 5-Benzyl-2-methoxybenzaldehyde is1S/C15H14O2/c1-17-15-8-7-13 (10-14 (15)11-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3 . This code provides a detailed representation of the compound’s molecular structure. Physical and Chemical Properties Analysis

5-Benzyl-2-methoxybenzaldehyde has a boiling point of 229-230° Torr and a melting point of 55 . The compound’s density and other physical properties were not found in the search results.Applications De Recherche Scientifique

- Les chercheurs utilisent le 2-Hydroxy-5-méthoxybenzaldéhyde (un analogue proche) pour étudier la réponse électroantennographique des insectes (par exemple, les charançons de la vigne) aux composés volatils des plantes. Ces recherches aident à comprendre le comportement des insectes et à développer des stratégies de lutte antiparasitaire .

- La position benzylique (adjacente à un cycle benzénique) est réactive. Le 5-Benzyl-2-méthoxybenzaldéhyde subit des réactions telles que l'oxydation, la réduction et l'halogénation à cet endroit. Ces transformations sont précieuses en chimie synthétique et en découverte de médicaments .

Études d'électroantennogramme

Réactions en position benzylique

Mécanisme D'action

Target of Action

5-Benzyl-2-methoxybenzaldehyde, a type of benzaldehyde, primarily targets the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell, protecting it from oxidative stress .

Mode of Action

5-Benzyl-2-methoxybenzaldehyde disrupts the cellular antioxidation systems of fungi . It acts as a redox cycler, destabilizing cellular redox homeostasis and inhibiting microbial growth . This compound can also serve as a chemosensitizing agent, enhancing the efficacy of conventional drugs or fungicides .

Biochemical Pathways

The disruption of cellular antioxidation systems by 5-Benzyl-2-methoxybenzaldehyde leads to an imbalance in the redox state of the cell . This imbalance can trigger a cascade of reactions that ultimately lead to cell death

Pharmacokinetics

Like other benzaldehydes, it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . Its bioavailability would depend on factors such as its formulation, route of administration, and individual patient characteristics.

Result of Action

The primary result of the action of 5-Benzyl-2-methoxybenzaldehyde is the inhibition of fungal growth . By disrupting cellular antioxidation systems, it induces oxidative stress within the fungal cell, leading to cell death . This makes it a potential candidate for use in antifungal treatments.

Analyse Biochimique

Biochemical Properties

5-Benzyl-2-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response, such as superoxide dismutases and glutathione reductase . These interactions can lead to the disruption of cellular antioxidation systems, making 5-Benzyl-2-methoxybenzaldehyde a potential chemosensitizing agent in antifungal treatments . The compound’s ability to disrupt redox homeostasis highlights its importance in biochemical research.

Cellular Effects

The effects of 5-Benzyl-2-methoxybenzaldehyde on various cell types and cellular processes are profound. It influences cell function by disrupting cellular redox homeostasis, leading to oxidative stress . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, 5-Benzyl-2-methoxybenzaldehyde has been shown to enhance the efficacy of conventional antifungal agents by increasing the sensitivity of fungal pathogens to these treatments . This compound’s impact on cellular processes underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, 5-Benzyl-2-methoxybenzaldehyde exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species, causing oxidative stress and subsequent cellular damage. Additionally, 5-Benzyl-2-methoxybenzaldehyde can interfere with mitochondrial respiration, further contributing to its antifungal activity . These molecular interactions are crucial for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Benzyl-2-methoxybenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-Benzyl-2-methoxybenzaldehyde remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained oxidative stress, which may have lasting effects on cellular function. These temporal effects are essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 5-Benzyl-2-methoxybenzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively enhance the efficacy of antifungal agents . At high doses, 5-Benzyl-2-methoxybenzaldehyde can cause significant oxidative stress and cellular damage, leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with the compound.

Metabolic Pathways

5-Benzyl-2-methoxybenzaldehyde is involved in several metabolic pathways, particularly those related to oxidative stress response. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are key players in maintaining cellular redox balance . The compound’s impact on these metabolic pathways can lead to changes in metabolic flux and metabolite levels, further influencing cellular function. These interactions highlight the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, 5-Benzyl-2-methoxybenzaldehyde is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall impact on cellular processes.

Subcellular Localization

The subcellular localization of 5-Benzyl-2-methoxybenzaldehyde is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in certain subcellular locations can influence its interactions with biomolecules and its overall efficacy. Studying the subcellular localization of 5-Benzyl-2-methoxybenzaldehyde provides insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

5-benzyl-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15-8-7-13(10-14(15)11-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTMQLWQYZVDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1532740.png)

![methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1532752.png)

![(2-Chlorophenyl)-N-[4-(hexyloxy)benzyl]methanamine](/img/structure/B1532756.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine](/img/structure/B1532759.png)

![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)